molecular formula C10H12Cl3N B1444168 (R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride CAS No. 1384269-00-4

(R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride

Cat. No.: B1444168
CAS No.: 1384269-00-4
M. Wt: 252.6 g/mol
InChI Key: CLEBEYWTFWLKQX-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride is a chiral pyrrolidine salt featuring a dichlorophenyl substituent. This compound serves as a versatile synthetic intermediate and chiral building block in medicinal chemistry and drug discovery research . Pyrrolidine derivatives with similar 3,4-dichlorophenyl substitutions have demonstrated significant research value in preclinical studies for central nervous system (CNS) targets . Structurally related compounds are investigated as multifunctional ligands with potent anticonvulsant properties in models of maximal electroshock (MES) and psychomotor (6 Hz) seizures . Furthermore, such analogs have shown promising antinociceptive and antiallodynic activity in models of tonic pain and neuropathic pain, including oxaliplatin-induced and streptozotocin-induced neuropathy, suggesting potential for pain management research . The (R)-enantiomer provides a specific chiral configuration that is often critical for selective interaction with biological targets, such as ion channels . The precise mechanism of action for research compounds in this class is often multimodal, with related substances showing affinity for neuronal voltage-sensitive sodium and L-type calcium channels . This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound with appropriate personal protective equipment.

Properties

IUPAC Name

(3R)-3-(3,4-dichlorophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N.ClH/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEBEYWTFWLKQX-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1C2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(3,4-Dichlorophenyl)pyrrolidin-2-one Intermediate

A foundational step involves the copper-catalyzed coupling of 2-pyrrolidinone with 3,4-dichloroiodobenzene, which proceeds as follows:

  • Reactants: 2-pyrrolidinone (30 mmol), 3,4-dichloroiodobenzene (20 mmol), potassium phosphate (60 mmol), copper(I) iodide (2 mmol).
  • Solvent: Dimethyl sulfoxide (DMSO, 24 mL).
  • Conditions: Heated at 110 °C for 24 hours under nitrogen atmosphere.
  • Workup: Dilution with ethyl acetate, washing with saturated brine, drying over sodium sulfate, and concentration under reduced pressure.
  • Purification: Column chromatography over silica gel.
  • Yield: Typically 55-87%.

This method efficiently installs the 3,4-dichlorophenyl group at the 3-position of the pyrrolidinone ring, creating a key intermediate for further transformations.

Conversion to Chiral Pyrrolidine via Asymmetric Hydrogenation

The chiral (R)-3-(3,4-dichlorophenyl)pyrrolidine is obtained by asymmetric hydrogenation of the corresponding pyrrolidinone intermediate:

  • Catalyst: A rhodium complex formed by mixing [Rh(COD)Cl]2 and (R,R)-f-spirophos ligand in methanol.
  • Catalyst preparation: Mixing at room temperature under nitrogen for 20 minutes.
  • Substrate loading: Typically 0.125 mmol of pyrrolidinone substrate in anhydrous methanol (2 mL).
  • Hydrogenation conditions: Hydrogen gas at 10 atm, room temperature, 1 hour reaction time.
  • Workup: Release hydrogen slowly, pass solution through silica gel to remove metal catalyst, concentrate and purify by column chromatography.
  • Enantiomeric excess (ee): Determined by chiral HPLC or SFC, often achieving >95% ee.
  • Scale-up example: On gram scale, hydrogenation at 80 atm H2, 40 °C for 5 days yields product with 96% yield and 98% ee.

This asymmetric hydrogenation is critical for obtaining the optically pure (R)-enantiomer, necessary for its biological activity.

Formation of Hydrochloride Salt

The free base (R)-3-(3,4-dichlorophenyl)pyrrolidine is converted into its hydrochloride salt for improved stability and solubility:

  • Procedure: Typically involves treatment of the free base with hydrochloric acid in an appropriate solvent such as methanol.
  • Conditions: Stirring at moderate temperature (e.g., 45 °C) for 16 hours.
  • Isolation: Concentration under reduced pressure, washing with ether, and drying under vacuum.
  • Result: Brown oil or solid hydrochloride salt with high purity and yield (~73% reported in analogous compounds).

Solubility and Stock Solution Preparation Data

For practical handling and formulation, solubility data and stock solution preparation guidelines are essential:

Stock Solution Concentration 1 mg (mL) 5 mg (mL) 10 mg (mL)
1 mM 3.9593 19.7965 39.593
5 mM 0.7919 3.9593 7.9186
10 mM 0.3959 1.9796 3.9593
  • Solvents: DMSO, PEG300, Tween 80, corn oil, and water are used sequentially to prepare clear in vivo formulations.
  • Preparation notes: Solvents must be added stepwise with clarity checks after each addition; vortexing, ultrasound, or gentle heating can aid dissolution.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Copper-catalyzed coupling 2-pyrrolidinone, 3,4-dichloroiodobenzene, K3PO4, CuI, DMSO, 110 °C, 24 h 55-87 Forms 3-(3,4-dichlorophenyl)pyrrolidin-2-one
Asymmetric hydrogenation [Rh(COD)Cl]2, (R,R)-f-spirophos, MeOH, H2 (10-80 atm), RT to 40 °C, 1 h to 5 d 90-96 Provides (R)-pyrrolidine with >95% ee
Hydrochloride salt formation HCl in methanol, 45 °C, 16 h ~73 Yields stable hydrochloride salt

Research Findings and Analytical Data

  • The asymmetric hydrogenation method demonstrates excellent stereoselectivity and scalability, making it suitable for industrial application.
  • The copper-catalyzed coupling is robust and yields high purity intermediates.
  • Analytical techniques such as NMR, chiral HPLC, SFC, and HRMS confirm the structure and enantiomeric purity of the final product.
  • The hydrochloride salt form improves handling and formulation for biological studies.

Chemical Reactions Analysis

Types of Reactions

®-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields amines or alcohols.

    Substitution: Results in various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The pyrrolidine scaffold, including (R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride, has been extensively studied for its biological activities. The compound is notable for its potential as an inverse agonist for the retinoic acid-related orphan receptor γ (RORγt), which is implicated in autoimmune diseases. Recent studies have shown that modifications to the pyrrolidine structure can enhance potency and selectivity towards specific biological targets.

Case Study: RORγt Inhibition

A study demonstrated that substituting traditional moieties with a cis-3,4-diphenylpyrrolidine scaffold resulted in compounds with improved binding affinity to RORγt. The optimized compound exhibited an effective concentration (EC50) of 61 nM against RORγt while maintaining lower activity against the pregnane X receptor (PXR) . This selective inhibition is crucial for reducing side effects associated with off-target interactions.

Anticancer Applications

Emerging research indicates that this compound may have applications in cancer therapy. Its structural properties allow it to interact with various cellular pathways involved in tumor growth and metastasis.

Case Study: Cancer Therapy Potential

Research suggests that derivatives of this compound could be developed as therapeutic agents targeting specific cancer types. The compound's ability to modulate receptor activity makes it a candidate for further investigation in preclinical cancer models .

Neuropharmacology

The compound's unique structure also positions it as a potential candidate for neuropharmacological applications. Pyrrolidine derivatives have been explored for their effects on neurotransmitter systems, which could lead to advancements in treating neurological disorders.

Case Study: Neurotransmitter Modulation

Studies have indicated that certain pyrrolidine derivatives can act as modulators of neurotransmitter receptors, potentially offering new avenues for treating conditions such as anxiety and depression. The specific effects of this compound on these systems are yet to be fully elucidated but warrant further exploration .

Synthesis and Chemical Applications

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in creating complex molecules used in pharmaceuticals and agrochemicals.

Table 1: Synthetic Applications of this compound

Application TypeDescription
Drug SynthesisUsed as a precursor in the synthesis of novel therapeutic agents.
Ionic LiquidsActs as a starting material for synthesizing ionic liquids with unique properties.
Functional MaterialsUtilized in developing functional materials for electronic applications.

Future Directions and Research Opportunities

The ongoing research into this compound highlights its potential across multiple fields:

  • Enhanced Selectivity : Further modifications could improve selectivity towards specific receptors.
  • Combination Therapies : Investigating its use alongside existing therapies could yield synergistic effects.
  • Expanded Biological Testing : Comprehensive testing across various biological systems will help define its full therapeutic potential.

Mechanism of Action

The mechanism of action of ®-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Chlorinated Pyrrolidine Derivatives

The position of chlorine substituents on the phenyl ring significantly influences physicochemical properties and biological activity. For example:

  • 3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride (CAS 1956386-37-0) exhibits 100% structural similarity to the target compound but differs in chlorine placement (2,3- vs. 3,4-dichloro) . This positional change may alter steric hindrance and electronic effects, impacting receptor interactions.
  • 3-(2-Chlorophenyl)pyrrolidine hydrochloride (CAS 1095545-14-4) has a similarity score of 0.98 , with reduced chlorine substitution likely decreasing hydrophobicity and metabolic stability .
Table 1: Chlorinated Pyrrolidine Analogs
Compound Name CAS No. Chlorine Substituents Similarity Score Key Differences
(R)-3-(3,4-Dichlorophenyl)pyrrolidine HCl 1384269-00-4 3,4-dichloro Reference High lipophilicity
3-(2,3-Dichlorophenyl)pyrrolidine HCl 1956386-37-0 2,3-dichloro 1.00 Altered steric/electronic effects
3-(2-Chlorophenyl)pyrrolidine HCl 1095545-14-4 2-chloro 0.98 Reduced hydrophobicity

Substituted Pyrrolidine Derivatives with Varied Functional Groups

Alkyl-Substituted Pyrrolidines
  • 3,3-Dimethylpyrrolidine hydrochloride (CAS 792915-20-9) replaces the dichlorophenyl group with methyl groups , drastically reducing aromaticity and increasing solubility in polar solvents . This compound lacks the halogen-mediated toxicity profile of the target molecule.
Hydroxyl-Substituted Pyrrolidines
  • (R)-3-Hydroxypyrrolidine hydrochloride (CAS 90481-32-6) has a hydroxyl group at the 3-position, resulting in a lower similarity score (0.92) due to the absence of aromaticity and chlorine atoms .

Functional Group Replacements: Urea Derivatives

Di-substituted ureas like 1-(benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea (BTdCPU) and 1-(2-chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)urea (NCPdCPU) retain the 3,4-dichlorophenyl moiety but replace pyrrolidine with urea linkages . These compounds demonstrate growth inhibition in biological assays, highlighting the role of urea in enhancing hydrogen-bonding interactions with target enzymes .

Physicochemical and Hazard Profile Comparisons

  • Lipophilicity : The 3,4-dichlorophenyl group in the target compound confers higher logP values compared to hydroxyl- or methyl-substituted analogs, favoring CNS penetration but increasing hepatotoxicity risks .
  • Hazard Classification: Unlike urea derivatives (e.g., BTdCPU), the target compound lacks nitro or thiadiazole groups, which are often associated with genotoxicity .

Biological Activity

(R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a dichlorophenyl group. Its chemical formula is C11_{11}H12_{12}Cl2_2N, and it has a molecular weight of 245.13 g/mol. The presence of the dichlorophenyl group is significant as it can influence the compound's pharmacokinetic properties and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Studies suggest that compounds with similar structures may act as:

  • Receptor Modulators : They can influence the activity of serotonin receptors, particularly 5-HT receptor subtypes, which are implicated in mood regulation and anxiety disorders .
  • Enzyme Inhibitors : The compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, impacting cellular functions .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC value of 12.5 µg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. It has shown cytotoxic effects on several cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)10.5
MCF-7 (Breast Cancer)8.2
A549 (Lung Cancer)15.0

These results suggest that this compound could be developed further for cancer therapy applications .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    A recent study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. It was found to be effective against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .
  • Anticancer Activity Assessment :
    In another investigation focusing on anticancer properties, researchers synthesized several derivatives of pyrrolidine compounds, including the target compound. The results indicated that modifications to the dichlorophenyl group significantly enhanced cytotoxicity against specific cancer cell lines .

Q & A

Basic: What synthetic methodologies are recommended for preparing (R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride, and how can reaction yields be optimized?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a similar compound (5-nitro-3-(3,4-dichlorophenyl)-1H-indazole hydrochloride) was synthesized via hydrazine hydrate reflux in dimethylformamide (DMF), yielding 23% after recrystallization . To optimize yields:

  • Reaction Conditions : Adjust temperature (e.g., reflux vs. room temperature), solvent polarity, and catalyst loading.
  • Purification : Use recrystallization (e.g., DMF for isomer removal) or column chromatography to eliminate byproducts .
  • Stoichiometry : Optimize molar ratios of reactants (e.g., ketone and hydrazine) to reduce unreacted starting material .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:
Refer to GHS classifications and Safety Data Sheets (SDS):

  • PPE : Wear gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Emergency Protocols : Immediate rinsing with water for skin contact and medical consultation for ingestion .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound (e.g., receptor selectivity)?

Answer:
Conflicting data may arise from assay variability or impurities. Methodological approaches include:

  • Assay Validation : Replicate experiments under standardized conditions (e.g., CHO cell lines for NK3 receptor antagonism studies) .
  • Purity Analysis : Use HPLC or LC-MS to confirm compound integrity (>98% purity) and rule out isomer contamination .
  • Competitive Binding Assays : Compare Ki values across receptor subtypes (e.g., NK3 vs. NK2 receptors) to verify selectivity .

Advanced: What analytical techniques are most effective for confirming enantiomeric purity and structural integrity?

Answer:

  • Chiral HPLC : Resolves (R)- and (S)-enantiomers using chiral stationary phases (e.g., amylose-based columns) .
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 13.92 ppm for indazole protons) verify substituent positions and stereochemistry .
  • X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Basic: How is this compound structurally characterized using spectroscopic methods?

Answer:

  • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.76–8.91 ppm) and coupling constants (e.g., J = 2.1 Hz for meta-coupled protons) .
  • ¹³C NMR : Assigns carbon signals (e.g., δ 144.1 ppm for dichlorophenyl carbons) .
  • Mass Spectrometry : Confirms molecular weight via [M+H]+ peaks (e.g., LC/MS for intermediates) .

Advanced: How can researchers design in vivo studies to evaluate the compound's neuropharmacological efficacy (e.g., anticonvulsant activity)?

Answer:

  • Animal Models : Use rodent seizure models (e.g., pentylenetetrazole-induced seizures) to assess anticonvulsant effects .
  • Dose-Response Studies : Administer graded doses (e.g., 10–100 mg/kg) to establish ED₅₀ values.
  • Behavioral Assays : Monitor locomotor activity and pain response (e.g., tail-flick test) to differentiate CNS activity from sedation .

Basic: What strategies mitigate the formation of byproducts (e.g., isomers) during synthesis?

Answer:

  • Stereoselective Catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) to favor the (R)-enantiomer .
  • Temperature Control : Lower reaction temperatures reduce racemization risks.
  • Recrystallization : Isolate desired isomers via solvent polarity optimization (e.g., DMF for dichlorophenyl derivatives) .

Advanced: How does the compound's stereochemistry influence its pharmacological profile?

Answer:
The (R)-enantiomer often exhibits higher receptor affinity. For example, SSR 146977 (a related compound) shows 74-fold greater NK3 selectivity (Ki = 0.26 nM) than the (S)-form . To assess stereochemical impact:

  • Enantiomer-Specific Assays : Compare (R)- and (S)-forms in receptor binding studies.
  • Molecular Docking : Model interactions between the (R)-configuration and receptor active sites .

Basic: What are the key stability considerations for long-term storage of this compound?

Answer:

  • Storage Conditions : Keep at –20°C in airtight, light-protected containers to prevent hydrolysis/oxidation .
  • Stability Testing : Monitor degradation via periodic HPLC analysis under accelerated conditions (e.g., 40°C/75% RH) .

Advanced: How can computational methods guide the design of derivatives with enhanced activity?

Answer:

  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with biological activity .
  • Docking Simulations : Identify key binding interactions (e.g., hydrogen bonds with NK3 receptor residues) .
  • ADMET Prediction : Optimize logP and polar surface area to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride
Reactant of Route 2
(R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.